molecular formula C17H12O2 B14198752 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one

7-[(E)-2-Phenylvinyl]-2H-chromen-2-one

Katalognummer: B14198752
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: YZFQFMIADSXVRJ-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(E)-2-Phenylvinyl]-2H-chromen-2-one, also known as trans-stilbene coumarin, is a compound that belongs to the class of organic compounds known as coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners. This particular compound is characterized by the presence of a phenylvinyl group attached to the chromenone structure, which imparts unique chemical and biological properties.

Analyse Chemischer Reaktionen

Types of Reactions: 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

7-[(E)-2-Phenylvinyl]-2H-chromen-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate antimicrobial responses .

Vergleich Mit ähnlichen Verbindungen

    Coumarin: The parent compound of 7-[(E)-2-Phenylvinyl]-2H-chromen-2-one, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Umbelliferone: Another coumarin derivative with antioxidant and anti-inflammatory properties.

Uniqueness: this compound is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and biological properties compared to other coumarin derivatives. This structural feature enhances its potential as a therapeutic agent and its utility in various industrial applications .

Eigenschaften

Molekularformel

C17H12O2

Molekulargewicht

248.27 g/mol

IUPAC-Name

7-[(E)-2-phenylethenyl]chromen-2-one

InChI

InChI=1S/C17H12O2/c18-17-11-10-15-9-8-14(12-16(15)19-17)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+

InChI-Schlüssel

YZFQFMIADSXVRJ-VOTSOKGWSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=O)O3

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.